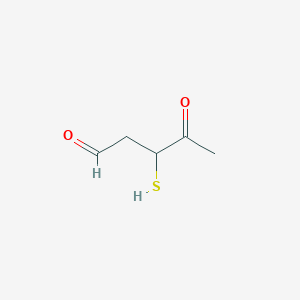
4-Oxo-3-sulfanylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-sulfanylpentanal is an organic compound characterized by the presence of both a carbonyl group (C=O) and a thiol group (–SH) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-sulfanylpentanal can be achieved through several methods. One common approach involves the oxidation of 3-sulfanylpentanal using mild oxidizing agents. Another method includes the thiolation of 4-oxopentanal under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation reactions using environmentally friendly oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-3-sulfanylpentanal undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or mild oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
4-Oxo-3-sulfanylpentanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-3-sulfanylpentanal involves its reactivity with various biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The carbonyl group can participate in nucleophilic addition reactions, affecting cellular processes.
Comparison with Similar Compounds
4-Oxo-3-sulfanylbutanal: Similar structure but with a shorter carbon chain.
4-Oxo-3-sulfanylhexanal: Similar structure but with a longer carbon chain.
3-Oxo-4-sulfanylpentanal: Isomer with different positioning of functional groups.
Properties
CAS No. |
62118-10-9 |
|---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
4-oxo-3-sulfanylpentanal |
InChI |
InChI=1S/C5H8O2S/c1-4(7)5(8)2-3-6/h3,5,8H,2H2,1H3 |
InChI Key |
AUPCTFLSLLEBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















